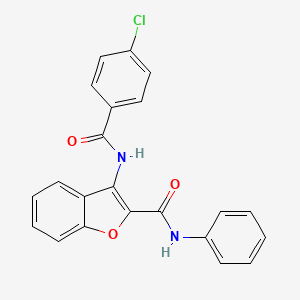

3-(4-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

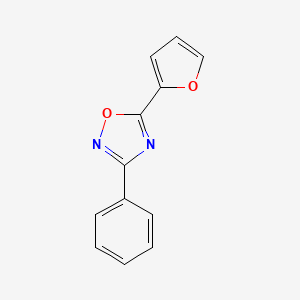

The compound “3-(4-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide” is likely to be an organic compound consisting of a benzofuran core with a 4-chlorobenzamido group at the 3-position and a phenylcarboxamide group at the 2-position .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzofuran core with the 4-chlorobenzamido and phenylcarboxamide groups attached at the 3 and 2 positions, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chloro group could potentially increase its reactivity .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound 3-(4-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide and its derivatives have been explored for their potential anticancer properties. A study highlighted novel 1-H-pyrazole-3-carboxamide-based inhibitors targeting histone deacetylase (HDAC) and cyclin-dependent kinase (CDK), which demonstrated potent antiproliferative activities towards several solid cancer cell lines. These compounds, including analogs of this compound, showed excellent inhibitory activities against HDAC2 and CDK2. Furthermore, they significantly inhibited cell migration and promoted apoptosis by increasing intracellular reactive oxygen species (ROS) levels, suggesting a promising strategy for the treatment of malignant tumors (Chunhui Cheng et al., 2020).

Antitumor and DNA-Intercalating Agents

Other research into similar chemical structures has led to the synthesis and evaluation of compounds for their antitumor activity. For instance, derivatives of benzimidazole carboxamides have been synthesized and assessed for their in vitro and in vivo antitumor activity, demonstrating that even compounds with low DNA-binding constants can exhibit antileukemic effects. This suggests that such compounds, potentially including this compound derivatives, may exert their cytotoxicity through mechanisms other than interaction with topoisomerase II, indicating a novel class of "minimal" DNA-intercalating agents with therapeutic potential (W. Denny et al., 1990).

Electropolymerizable Monomers

In the field of materials science, compounds similar to this compound have been explored as electropolymerizable monomers. A study synthesized novel monomers with electrochemical properties conducive to the fabrication of poly(amide-amine) films. These films exhibited reversible electrochemical oxidation processes with strong color changes and high contrast ratios, indicating potential applications in electrochromic devices and fluorescent materials (S. Hsiao et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with multiple receptors . For instance, indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are often the result of the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

For instance, indole derivatives have been found to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Similar compounds have been found to exhibit high gastrointestinal absorption

Result of Action

Similar compounds have been found to exhibit cytotoxic potential on certain cancer cell lines . This suggests that the compound may have potential anticancer effects.

Action Environment

It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as ph and temperature .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(4-chlorobenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2O3/c23-15-12-10-14(11-13-15)21(26)25-19-17-8-4-5-9-18(17)28-20(19)22(27)24-16-6-2-1-3-7-16/h1-13H,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKPMBGRGQXXCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,4-Dimethylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2391251.png)

![8-(2-aminophenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391252.png)

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2391253.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3,4-trifluorophenyl)methanone](/img/structure/B2391256.png)

![5-(Methylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2391257.png)

![N'-{(E)-[4-(tert-butyl)phenyl]methylidene}-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide](/img/structure/B2391259.png)

![N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2391260.png)

![2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid](/img/no-structure.png)

![(Z)-ethyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2391269.png)